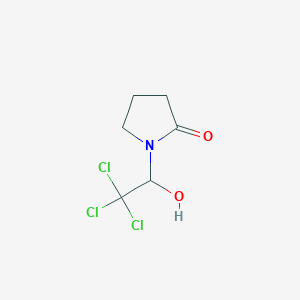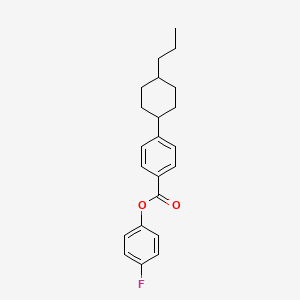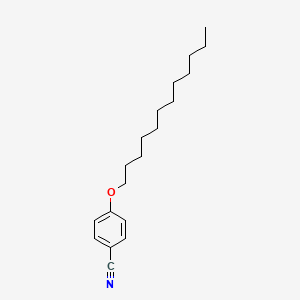![molecular formula C17H17Cl3N2O2 B11709461 4-methoxy-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide](/img/structure/B11709461.png)
4-methoxy-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-méthoxy-N-{2,2,2-trichloro-1-[(3-méthylphényl)amino]éthyl}benzamide est un composé organique complexe de formule moléculaire C17H17Cl3N2O2. Il est connu pour sa structure unique, qui comprend un groupe méthoxy, un groupe trichloroéthyle et un groupe méthylphénylamino attaché à un noyau benzamide.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4-méthoxy-N-{2,2,2-trichloro-1-[(3-méthylphényl)amino]éthyl}benzamide implique généralement plusieurs étapes. Une méthode courante comprend les étapes suivantes :
Acylation de Friedel-Crafts :
Réduction : Conversion du groupe acyle en alcane à l’aide de réactifs comme l’amalgame de zinc et l’acide chlorhydrique (réduction de Clemmensen).
Amination : Introduction du groupe amino par des réactions de substitution nucléophile.
Méthoxylation : Introduction du groupe méthoxy à l’aide de méthanol et d’un catalyseur acide fort.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour une production à grande échelle. Cela comprend l’utilisation de réacteurs à flux continu, le criblage à haut débit pour des conditions de réaction optimales et des techniques de purification avancées pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-méthoxy-N-{2,2,2-trichloro-1-[(3-méthylphényl)amino]éthyl}benzamide subit différents types de réactions chimiques, notamment :
Oxydation : Le groupe méthoxy peut être oxydé pour former des aldéhydes ou des acides correspondants.
Réduction : Le groupe trichloroéthyle peut être réduit pour former des dérivés éthyliques.
Substitution : Le groupe amino peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Réactifs comme le permanganate de potassium ou le trioxyde de chrome en conditions acides.
Réduction : Réactifs comme l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Substitution : Réactifs comme les halogénoalcanes ou les chlorures d’acyle en présence d’une base.
Principaux produits
Oxydation : Formation d’aldéhydes ou d’acides carboxyliques.
Réduction : Formation de dérivés éthyliques.
Substitution : Formation d’amides ou d’anilines substituées.
Applications de la recherche scientifique
Le 4-méthoxy-N-{2,2,2-trichloro-1-[(3-méthylphényl)amino]éthyl}benzamide a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme précurseur de molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Investigué pour ses effets thérapeutiques potentiels et comme composé de tête dans le développement de médicaments.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la synthèse d’agrochimiques et de produits pharmaceutiques.
Applications De Recherche Scientifique
4-methoxy-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
Le mécanisme d’action du 4-méthoxy-N-{2,2,2-trichloro-1-[(3-méthylphényl)amino]éthyl}benzamide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modifiant ainsi leur activité et conduisant à divers effets biologiques. Le groupe trichloroéthyle peut améliorer la capacité du composé à pénétrer les membranes cellulaires, tandis que les groupes méthoxy et amino peuvent interagir avec les sites actifs des protéines.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-méthoxy-N-(2,2,2-trichloro-1-(3-phényl-thiourée)-éthyl)-benzamide
- 4-méthoxy-N-(2,2,2-trichloro-1-(2-furylméthyl)amino)éthyl)benzamide
- 4-méthoxy-N-(2,2,2-trichloro-1-p-tolylamino-éthyl)-benzamide
Unicité
Le 4-méthoxy-N-{2,2,2-trichloro-1-[(3-méthylphényl)amino]éthyl}benzamide est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui lui confèrent des propriétés chimiques et biologiques distinctes. La présence du groupe trichloroéthyle améliore sa réactivité et son activité biologique potentielle par rapport à des composés similaires.
Cet article détaillé fournit un aperçu complet du 4-méthoxy-N-{2,2,2-trichloro-1-[(3-méthylphényl)amino]éthyl}benzamide, couvrant sa synthèse, ses réactions, ses applications, son mécanisme d’action et sa comparaison avec des composés similaires.
Propriétés
Formule moléculaire |
C17H17Cl3N2O2 |
|---|---|
Poids moléculaire |
387.7 g/mol |
Nom IUPAC |
4-methoxy-N-[2,2,2-trichloro-1-(3-methylanilino)ethyl]benzamide |
InChI |
InChI=1S/C17H17Cl3N2O2/c1-11-4-3-5-13(10-11)21-16(17(18,19)20)22-15(23)12-6-8-14(24-2)9-7-12/h3-10,16,21H,1-2H3,(H,22,23) |
Clé InChI |
FQYKRNZMYTYPMX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-{2-[(1Z)-3,3-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-ylidene]hydrazin-1-ylidene}methyl]phenol](/img/structure/B11709385.png)
![3-[(4-chlorophenyl)sulfanyl]-2-(dodecylsulfanyl)-5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]benzene-1,4-diol](/img/structure/B11709399.png)
![2-phenyl-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}acetamide](/img/structure/B11709400.png)
![2-[(E)-{[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-6-nitrophenol](/img/structure/B11709408.png)
![4-Bromo-2-[(E)-[(4-bromophenyl)imino]methyl]phenol](/img/structure/B11709415.png)

![Ethyl 2,2,2-trichloro-1-{[(4-fluoroanilino)carbothioyl]amino}ethylcarbamate](/img/structure/B11709423.png)
![7-chloro-4-(3,5-dinitrobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11709426.png)


![1-{benzyl[2-(2,4,5-trichlorophenoxy)propanoyl]amino}-4-tert-butyl-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B11709447.png)
![(2E)-1-[4-(dimethylamino)phenyl]-3-(pyridin-2-yl)prop-2-en-1-one](/img/structure/B11709453.png)


